Titanium zinc oxide (TiZnO3)

Description

BenchChem offers high-quality Titanium zinc oxide (TiZnO3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium zinc oxide (TiZnO3) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

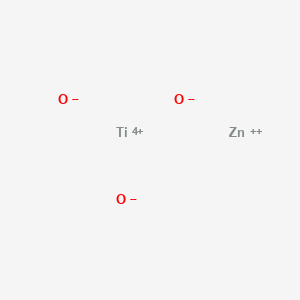

zinc;oxygen(2-);titanium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Ti.Zn/q3*-2;+4;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBNCLFYLUNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3TiZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-43-0, 12651-25-1 |

Source

|

| Record name | Zinc titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium zinc trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7BZ613DTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Zinc Titanate (ZnTiO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc titanate (ZnTiO₃), a perovskite-type ternary oxide, has garnered significant attention within the scientific community due to its versatile and promising properties. This material is a wide-bandgap semiconductor known for its applications in various fields, including as a catalyst, a pigment, a sorbent for sulfur compounds at elevated temperatures, and in microwave dielectrics.[1][2] The synthesis of pure phase zinc titanate can be challenging as the ZnO-TiO₂ system can form other stable compounds, such as zinc orthotitanate (Zn₂TiO₄) and the metastable zinc metatitanate (Zn₂Ti₃O₈), depending on the synthesis conditions.[1] The ilmenite-type hexagonal structure of ZnTiO₃ is particularly noted for its superior electrical properties.[1] This guide provides an in-depth overview of the synthesis and characterization of ZnTiO₃, offering detailed experimental protocols and data for researchers in materials science and related fields.

Synthesis of Zinc Titanate (ZnTiO₃)

Several methods have been successfully employed for the synthesis of zinc titanate nanoparticles and ceramics. The choice of synthesis route significantly influences the resulting material's properties, such as crystallinity, particle size, and phase purity. The most common methods include the sol-gel process, solid-state reaction, and hydrothermal synthesis.

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of homogenous and nanocrystalline powders at relatively low temperatures.[3]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of zinc acetate [Zn(CH₃COO)₂] and a titanium precursor, such as titanium ethoxide [Ti(OCH₂CH₃)₄], in ethanol at room temperature with vigorous stirring.[1][4]

-

In a separate vessel, prepare a solution of citric acid and ethylene glycol in ethanol.[1]

-

Slowly add the citric acid/ethylene glycol solution to the zinc and titanium precursor solution under continuous stirring.[1]

-

Adjust the pH of the mixture if necessary using an acid (e.g., HCl) or a base (e.g., NH₄OH) to facilitate hydrolysis.[4]

-

-

Gelation and Drying:

-

Continue stirring the solution until a homogenous sol is formed.

-

Heat the sol at a controlled temperature (e.g., 110°C) for several hours to evaporate the solvent and promote gelation, resulting in a white xerogel.[1]

-

-

Calcination:

Experimental Workflow (Sol-Gel Method):

Caption: Workflow for the sol-gel synthesis of ZnTiO₃.

Solid-State Reaction Method

The solid-state reaction, or ceramic method, is a conventional and straightforward technique for preparing polycrystalline solids from solid starting materials.[6]

Experimental Protocol:

-

Precursor Mixing:

-

Calcination:

-

Place the mixed powder in an alumina crucible.

-

Calcine the powder in a furnace at a high temperature, typically between 800°C and 1000°C, for several hours. The calcination temperature and duration are crucial for the formation of the desired ZnTiO₃ phase.

-

-

Pelletization (for ceramic characterization):

-

The calcined powder can be pressed into pellets and sintered at a high temperature (e.g., 1000°C) for further characterization of its ceramic properties.[8]

-

Experimental Workflow (Solid-State Reaction):

References

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Titanate Perovskites

Audience: Researchers, Scientists, and Materials Development Professionals

Abstract: The synthesis and characterization of perovskite-structured materials are of significant interest due to their diverse and tunable properties applicable in electronics, catalysis, and energy harvesting. While the specific "TiZnO3" perovskite is not a commonly reported stable compound, the closely related zinc titanate (ZnTiO3) system offers a valuable case study into the complexities of perovskite crystal structure analysis. This guide provides a comprehensive overview of the experimental and theoretical methodologies required to analyze the crystal structure of perovskite-type zinc titanates, serving as a foundational workflow for the investigation of novel or complex perovskite materials.

Introduction to Zinc Titanate Perovskites

The general formula for a perovskite structure is ABX3, where 'A' and 'B' are cations of different sizes and 'X' is an anion, typically oxygen.[1][2] The ideal cubic perovskite structure consists of a framework of corner-sharing [BX6] octahedra, with the larger 'A' cation occupying the 12-fold coordination site in the center of the cube.[2]

Zinc titanate (ZnTiO3) is a material known for its applications as a microwave resonator, gas sensor, and catalyst.[3] However, its synthesis is complex, often resulting in various phases, including the desired perovskite structure as well as other stoichiometries like Zn2TiO4 and impurity phases such as TiO2.[3] The perovskite phase of ZnTiO3 has been reported in both cubic and hexagonal forms, with the hexagonal structure noted for its excellent dielectric properties but instability at higher temperatures (above 945°C).[3] The successful synthesis and analysis of phase-pure ZnTiO3 perovskite are critical for harnessing its functional properties.

Synthesis and Phase Control

The crystalline phase of the resulting zinc titanate compound is highly dependent on the synthesis method and parameters, such as the molar ratio of precursors and the calcination temperature.

Common Synthesis Protocols

Several methods are employed to synthesize zinc titanate nanostructures:

-

Sol-Gel Method: This technique involves the hydrolysis and polycondensation of molecular precursors (e.g., metal alkoxides or salts) to form a gel. Subsequent drying and calcination yield the crystalline material. It offers good control over stoichiometry and particle size.

-

Hydrothermal Method: This process involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. It is a common method for synthesizing various perovskite oxides.[4]

-

Solid-State Reaction: This conventional method involves mixing and grinding precursor powders (e.g., ZnO and TiO2) followed by high-temperature calcination to facilitate diffusion and reaction.

-

Precipitation Method: This involves the precipitation of a solid from a solution. The Zn:Ti molar ratio is a crucial parameter in this method to control the phase evolution from cubic to hexagonal ZnTiO3.[3]

The logical relationship between synthesis choices and the resulting material is visualized below.

Experimental Workflow for Crystal Structure Analysis

A systematic approach combining experimental characterization and theoretical calculations is essential for a thorough analysis of a perovskite's crystal structure. The following workflow is a standard model for such investigations.

Detailed Experimental Protocols

Protocol 1: X-Ray Diffraction (XRD) for Phase Identification

-

Sample Preparation: Prepare a finely ground powder of the synthesized material. Ensure a flat, smooth surface by pressing the powder into a sample holder.

-

Instrument Setup: Use a powder diffractometer with a common radiation source, such as Cu Kα (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a wide 2θ range (e.g., 20° to 80°) with a small step size (e.g., 0.02°) and sufficient counting time per step to ensure good statistics.

-

Phase Analysis: Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present in the sample.

Protocol 2: Rietveld Refinement for Structural Parameter Extraction

-

Software: Utilize specialized software such as GSAS-II, FullProf, or TOPAS.

-

Initial Model: Input the high-quality powder XRD data. Create an initial structural model based on a known isostructural compound or a predicted structure. For ZnTiO3 perovskite, one might start with the space group Pnma or a cubic Pm-3m model.[5][6]

-

Refinement Steps:

-

Scale Factor and Background: Begin by refining the scale factor and modeling the background using a suitable function (e.g., Chebyshev polynomial).

-

Unit Cell Parameters: Refine the lattice parameters.

-

Peak Shape Parameters: Refine the peak profile parameters (e.g., U, V, W for Gaussian broadening; X, Y for Lorentzian broadening) to match the experimental peak shapes.

-

Atomic Positions and Occupancies: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit. Refine site occupancy factors if substitution or vacancies are suspected.

-

Isotropic Displacement Parameters: Refine the isotropic thermal parameters (Biso) for each atom, which account for thermal vibrations.

-

-

Goodness-of-Fit: Evaluate the quality of the refinement using agreement indices such as Rwp (weighted-profile R-factor), Rp (profile R-factor), and χ² (chi-squared or goodness-of-fit). A low χ² value (ideally close to 1) indicates a good fit between the calculated and observed diffraction patterns.

Protocol 3: Density Functional Theory (DFT) for Theoretical Validation

-

Software: Employ computational chemistry packages like VASP, Quantum ESPRESSO, or CASTEP.

-

Structure Input: Build a theoretical crystal structure model for the target compound (e.g., TiZnO3 or ZnTiO3 perovskite).

-

Calculation Parameters:

-

Select an appropriate exchange-correlation functional (e.g., PBE for general solids, or a hybrid functional like HSE06 for more accurate electronic properties).

-

Define a plane-wave cutoff energy and a k-point mesh for Brillouin zone sampling. Ensure these are converged for the system.

-

-

Geometry Optimization: Perform a full relaxation of the crystal lattice and internal atomic positions to find the lowest energy (most stable) structure.

-

Property Calculation: From the relaxed structure, calculate properties such as:

-

Formation Energy: To predict the thermodynamic stability of the compound relative to competing phases.

-

Phonon Dispersion: To assess the dynamic stability of the crystal lattice (the absence of imaginary phonon frequencies indicates stability).[7]

-

Electronic Band Structure and Density of States (DOS): To determine the electronic properties, such as the band gap.

-

Quantitative Data Summary

The following tables summarize the type of quantitative data obtained from a thorough crystal structure analysis.

Table 1: Reported Structural Data for Zinc Titanate (ZnTiO3) Phases

| Phase / Structure | Space Group | Lattice Parameters (Å) | Reference |

| Perovskite (orthorhombic) | Pnma | a = 5.07, b = 7.18, c = 4.98 (Example values) | [5] |

| Cubic | Pm-3m | a ≈ 4.03 (Similar to ZnSnO3) | [6] |

| Hexagonal | R-3 | a = 5.078, c = 13.927 | [3] |

Note: Specific lattice parameters can vary based on synthesis conditions and stoichiometry.

Table 2: Template for Structural Refinement Results of a Novel Perovskite

| Parameter | Atom | x | y | z | Occupancy | B_iso (Ų) |

| Lattice Parameters | a = [value] | b = [value] | c = [value] | α = [value] | β = [value] | |

| γ = [value] | ||||||

| Atomic Coordinates | A-site (e.g., Zn) | [value] | [value] | [value] | [value] | [value] |

| B-site (e.g., Ti) | [value] | [value] | [value] | [value] | [value] | |

| Anion (O1) | [value] | [value] | [value] | [value] | [value] | |

| Anion (O2) | [value] | [value] | [value] | [value] | [value] | |

| Agreement Indices | Rwp = [value] | Rp = [value] | χ² = [value] |

Conclusion

The crystal structure analysis of complex oxides like zinc titanate perovskite demands a multi-faceted approach that integrates advanced synthesis, experimental characterization, and theoretical modeling. While the existence of a stable TiZnO3 perovskite remains speculative, the methodologies outlined in this guide for the analogous ZnTiO3 system provide a robust framework for researchers. By carefully controlling synthesis parameters and employing a systematic workflow of XRD, Rietveld refinement, and DFT calculations, researchers can effectively determine the crystal structure, phase purity, and fundamental properties of novel perovskite materials, paving the way for their application in future technologies.

References

An In-depth Technical Guide to the Electronic and Optical Properties of TiZnO3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium zinc oxide (TiZnO3), a mixed metal oxide, is a material of growing interest in various scientific and technological fields. Its potential applications span from photocatalysis and solar energy conversion to serving as a dielectric material in electronic components. For researchers and professionals in drug development, understanding the electronic and optical properties of such materials can be crucial for applications in biosensing, photodynamic therapy, and drug delivery systems. This technical guide provides a comprehensive overview of the core electronic and optical characteristics of TiZnO3, detailing theoretical predictions and experimental findings for the closely related zinc titanate (ZnTiO3) system. The guide includes detailed experimental protocols and visual representations of key structures and workflows to facilitate a deeper understanding and further research.

Electronic Properties

The electronic properties of TiZnO3, particularly its band structure, are fundamental to its functionality in electronic and optoelectronic devices. Theoretical calculations based on Density Functional Theory (DFT) provide valuable insights into these characteristics.

Theoretical Electronic Structure

The Materials Project database, a repository of computed materials properties, lists two predicted crystal structures for TiZnO3: a trigonal phase with space group R-3 and another with space group R3c[1][2]. DFT calculations on these structures provide the following electronic properties:

| Property | TiZnO3 (R-3) | TiZnO3 (R3c) |

| Calculated Band Gap (GGA/PBE) | 1.95 eV | 2.13 eV |

| Formation Energy per Atom | -2.802 eV/atom | -2.785 eV/atom |

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3 (148) | R3c (161) |

| Lattice Parameters (a, b, c) | 5.15 Å, 5.15 Å, 14.03 Å | 5.52 Å, 5.52 Å, 5.52 Å |

| Lattice Angles (α, β, γ) | 90°, 90°, 120° | 55.55°, 55.55°, 55.55° |

Note: The band gaps calculated using standard DFT functionals like GGA/PBE are known to be underestimated compared to experimental values[1].

Density Functional Theory (DFT) Calculation Protocol

Reproducing or extending the theoretical understanding of TiZnO3's electronic properties requires a well-defined computational methodology. Below is a typical protocol for performing DFT calculations for a crystalline solid like TiZnO3.

Objective: To calculate the electronic band structure and density of states (DOS) of TiZnO3.

Software: A plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP.

Methodology:

-

Input Structure: Obtain the crystallographic information file (CIF) for the desired TiZnO3 phase (e.g., from the Materials Project)[1][2].

-

Pseudopotentials: Use appropriate pseudopotentials for Ti, Zn, and O atoms (e.g., Projected Augmented Wave (PAW) or Ultrasoft pseudopotentials).

-

Exchange-Correlation Functional: Employ the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for initial geometry optimization and electronic structure calculations. For more accurate band gap calculations, a hybrid functional (e.g., HSE06) or GW approximation may be necessary[3].

-

Energy Cutoff: Set a plane-wave kinetic energy cutoff sufficiently high to ensure convergence of the total energy. A typical starting point is 400-500 eV.

-

k-point Mesh: Use a Monkhorst-Pack grid for sampling the Brillouin zone. The density of the k-point mesh should be tested for convergence.

-

Geometry Optimization: Perform a full relaxation of the lattice vectors and atomic positions until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).

-

Self-Consistent Field (SCF) Calculation: After optimization, perform a static SCF calculation to obtain the ground-state electronic density.

-

Band Structure and DOS Calculation: Perform non-self-consistent calculations along high-symmetry paths in the Brillouin zone to obtain the band structure and a denser k-point mesh for the DOS.

Optical Properties

The optical properties of TiZnO3 are dictated by how it interacts with light, which is closely linked to its electronic structure. Experimental data for TiZnO3 is scarce, but studies on the analogous ZnTiO3 provide valuable insights.

Experimental Optical Properties of ZnTiO3

ZnTiO3 has been synthesized and characterized in various forms, including nanoparticles and thin films. Its optical properties are typically investigated using UV-Visible (UV-Vis) spectroscopy and photoluminescence (PL) spectroscopy.

| Property | ZnTiO3 (Experimental) | Reference |

| Optical Band Gap | 3.19 eV - 3.70 eV | [4] |

| Synthesis Method | Hydrothermal, Sol-Gel | [5][6] |

| Crystal Phase | Cubic, Hexagonal | [5] |

The variation in the reported band gap values can be attributed to differences in synthesis methods, crystal structure, particle size, and measurement techniques.

Experimental Protocols

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

-

Titanium dioxide (TiO2)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Acetone

Procedure:

-

Prepare stoichiometric amounts of Zn(NO3)2·6H2O and TiO2 precursors.

-

Dissolve the precursors in distilled water in a beaker with magnetic stirring.

-

Slowly add a NaOH solution to adjust the pH to approximately 11.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 150°C for 8 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation and wash it several times with distilled water and acetone until the pH is neutral.

-

Dry the resulting powder in an oven at 60°C for 2 hours.

The sol-gel process is a versatile method for producing high-quality thin films.

Materials:

-

Titanium isopropoxide (precursor for TiO2)

-

Zinc acetate (precursor for ZnO)

-

2-methoxyethanol (solvent)

-

Monoethanolamine (stabilizer)

Procedure:

-

Dissolve zinc acetate in a mixture of 2-methoxyethanol and monoethanolamine with stirring.

-

In a separate container, dissolve titanium isopropoxide in 2-methoxyethanol.

-

Add the titanium isopropoxide solution to the zinc acetate solution and stir for several hours to form a stable sol.

-

Deposit the sol onto a substrate (e.g., glass or silicon) using a technique like spin-coating or dip-coating.

-

Dry the coated substrate at a low temperature (e.g., 100°C) to evaporate the solvent.

-

Anneal the film at a higher temperature (e.g., 400-600°C) to induce crystallization and form the ZnTiO3 phase[5].

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The optical band gap can be determined from the absorption spectrum using a Tauc plot.

Procedure:

-

Disperse the synthesized nanoparticles in a suitable solvent (e.g., ethanol) or use the prepared thin film directly.

-

Record the absorbance spectrum over a wavelength range that includes the expected absorption edge (e.g., 200-800 nm).

-

Convert the absorbance (A) to the absorption coefficient (α).

-

Plot (αhν)^n versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)^n = 0) to determine the optical band gap (Eg).

References

- 1. mp-14142: TiZnO3 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 2. mp-1078470: TiZnO3 (trigonal, R3c, 161) [legacy.materialsproject.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Photoluminescence engineering in polycrystalline ZnO and ZnO-based compounds [aimspress.com]

- 5. Synthesis and characterization of Eu3+, Ti4+ @ ZnO organosols and nanocrystalline c-ZnTiO3 thin films aiming at high transparency and luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical studies and computational modeling of TiZnO3

A comprehensive search of scholarly databases and scientific literature has revealed no theoretical studies or computational modeling data for a compound with the chemical formula TiZnO3. This suggests that "TiZnO3" may not be a known or synthesized material within the scientific community, or it might be referred to by a different nomenclature.

Therefore, the request for an in--depth technical guide, including quantitative data, experimental protocols, and signaling pathways for TiZnO3, cannot be fulfilled at this time due to the absence of foundational research on the topic.

Potential Reasons for Lack of Data:

-

Chemical Instability: The compound TiZnO3 may be thermodynamically unstable, making its synthesis and theoretical study impractical.

-

Alternative Nomenclature: The material may be known under a different name or as part of a more complex solid solution.

-

Novelty: It is possible that this specific composition has not yet been explored by researchers.

Recommendations for Researchers and Scientists:

For professionals interested in the properties of titanium and zinc-based oxides, we recommend exploring existing research on related and well-documented materials, such as:

-

Zinc Titanate (ZnTiO3 and Zn2TiO4): These are known compounds with established structural and electronic properties that have been the subject of numerous theoretical and experimental studies.

-

Perovskite Titanates (e.g., BaTiO3, SrTiO3): Investigating the effects of doping these well-understood perovskite structures with zinc could provide insights into the potential properties of a Ti-Zn-O system.

-

ZnO doped with Ti: A significant body of research exists on the properties of titanium-doped zinc oxide, which may offer relevant information.

Researchers are encouraged to verify the chemical formula and consider exploring the synthesis and characterization of novel materials in the Ti-Zn-O system if this specific composition is of interest. However, any such work would represent foundational research into a previously unstudied material.

Phase stability and formation energy of Titanium zinc oxide

An In-depth Technical Guide to the Phase Stability and Formation Energy of Titanium-Doped Zinc Oxide (Ti-ZnO)

Introduction

Zinc Oxide (ZnO) is a versatile II-VI compound semiconductor distinguished by its wide direct bandgap of approximately 3.37 eV and a large exciton binding energy of 60 meV at room temperature. These properties make it a highly attractive material for a range of applications, including transparent conducting oxides, gas sensors, solar cells, and photocatalysis. To further enhance and tune its intrinsic properties for specific applications, doping with various elements is a common strategy.

Titanium (Ti) has emerged as a promising dopant for ZnO. The ionic radius of Ti⁴⁺ (0.068 nm) is comparable to that of Zn²⁺ (0.074 nm), allowing Ti ions to be incorporated into the ZnO host lattice by substituting Zn sites.[1] This incorporation can significantly alter the structural, optical, and electronic properties of ZnO. However, the success of doping and the performance of the final material are critically dependent on the thermodynamic stability of the resulting Ti-doped ZnO (Ti-ZnO) system.

This technical guide provides a comprehensive overview of the phase stability and formation energy of Ti-ZnO. It covers theoretical predictions from computational studies, details of experimental synthesis and characterization, and the key factors that govern the formation of stable, single-phase Ti-ZnO versus the segregation of secondary phases.

Thermodynamic Fundamentals: Formation Energy and Phase Stability

The thermodynamic stability of a doped material system is paramount as it determines whether the dopant will be incorporated into the host lattice as intended or if it will lead to the formation of undesirable secondary phases. The key parameter for quantifying this stability is the formation energy .

Formation Energy (Ef) is the energy required (or released) to form a compound from its constituent elements in their stable states. In the context of doping, a lower or more negative formation energy indicates a more thermodynamically favorable and stable structure. For Ti-doped ZnO, the formation energy for substituting a Zn atom with a Ti atom can be expressed as:

Ef = Etotal(Zn1-xTixO) - Etotal(ZnO) + µZn - µTi

Where:

-

Etotal(Zn1-xTixO) is the total energy of the Ti-doped ZnO supercell.

-

Etotal(ZnO) is the total energy of the pure ZnO supercell.

-

µZn and µTi are the chemical potentials of a single Zn and Ti atom, respectively.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these total energies and predicting the most stable configurations.[2][3] Experimentally, stability is assessed by synthesizing the material and using characterization techniques like X-ray Diffraction (XRD) to identify the crystalline phases present.

Computational Analysis of Ti-ZnO Stability

First-principles calculations based on DFT provide significant insights into the structural and electronic properties of Ti-ZnO. These studies help predict the effect of Ti concentration on lattice parameters and overall stability.

-

Effect of Ti Concentration: Theoretical studies indicate that increasing the concentration of Ti dopants can raise the total energy of the system, suggesting a reduction in thermodynamic stability at higher doping levels.[2]

-

Lattice Distortion: The substitution of Zn²⁺ with Ti⁴⁺ can introduce localized strain into the ZnO lattice.[4] While the ionic radii are similar, the difference in charge state and bonding characteristics can cause distortions.

-

Defect Formation: The presence of titanium may lower the formation energy of native defects, such as zinc vacancies (VZn), by forming stable defect complexes.[5] This can influence the material's electronic and magnetic properties.

-

Electronic Structure: Ti doping can significantly alter the electronic band structure, often leading to a decrease in the band gap and a shift from a direct to an indirect bandgap semiconductor.[2][3][6]

Experimental Synthesis and Phase Characterization

The phase stability of Ti-ZnO is heavily influenced by the synthesis method and processing conditions. A variety of techniques have been successfully employed to fabricate Ti-ZnO nanomaterials and thin films.

Common Synthesis Methods

The choice of synthesis method impacts the crystallinity, morphology, and phase purity of the final Ti-ZnO product. A summary of common methods is presented in Table 1.

| Synthesis Method | Key Characteristics | References |

| Sol-Gel | Excellent control over stoichiometry; simple, low-cost solution process suitable for thin films and powders. | [7][8][9] |

| Ball-Milling | A simple, cost-effective, and eco-friendly mechanical method for producing nanocomposites. | [10][11] |

| Sputtering | Physical vapor deposition technique that produces high-quality, uniform thin films with good adhesion. | [1][12] |

| Chemical Bath Deposition (CBD) | A low-temperature, scalable method for depositing thin films and nanorods directly from an aqueous solution. | [13] |

Detailed Experimental Protocol: Sol-Gel Synthesis of Ti-ZnO Thin Films

This protocol is a representative example for fabricating Ti-ZnO thin films, adapted from methodologies described in the literature.[8]

1. Precursor Solution Preparation: a. Prepare a 0.5 M solution of Zinc Acetate Dihydrate [Zn(CH₃COO)₂·2H₂O] in 2-methoxyethanol solvent. b. Separately, calculate the required amount of Titanium (IV) Butoxide [Ti(C₄H₉O)₄] to achieve the desired atomic percentage of Ti doping (e.g., 1%, 3%, 5%). c. Add the Titanium Butoxide dropwise to the zinc precursor solution under vigorous stirring.

2. Stabilization: a. Add Monoethanolamine (MEA) to the solution in a 1:1 molar ratio with the zinc acetate. MEA acts as a stabilizer to prevent precipitation and promote gel formation. b. Continue stirring the solution on a magnetic hotplate at 60°C for 2 hours to yield a clear, homogeneous sol.

3. Aging: a. Age the sol at room temperature for 24 hours. This step allows for the completion of hydrolysis and condensation reactions, leading to a more stable sol for coating.

4. Film Deposition: a. Clean substrates (e.g., quartz glass, silicon) thoroughly using a standard sonication procedure with acetone, ethanol, and deionized water. b. Deposit the film using a spin coater. A typical two-step process might be 500 rpm for 10 seconds (for spreading) followed by 3000 rpm for 30 seconds (for thinning).

5. Drying and Annealing: a. Pre-heat the coated substrate at 100°C for 10 minutes to evaporate the solvent. b. Repeat the coating and drying steps (4b and 5a) to achieve the desired film thickness. c. Finally, anneal the films in a furnace at a specified temperature (e.g., 500-600°C) for 1-2 hours to promote crystallization and remove organic residues.

Detailed Protocol: Phase Analysis using X-Ray Diffraction (XRD)

XRD is the definitive technique for identifying the crystalline phases in the synthesized Ti-ZnO material.

1. Sample Preparation: a. For powder samples, ensure a sufficient amount is gently packed into the sample holder to create a flat, level surface. b. For thin films, mount the substrate securely on the sample stage.

2. Data Acquisition: a. Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). b. Scan the sample over a 2θ range typically from 20° to 80°. The step size and scan speed should be optimized to achieve good signal-to-noise resolution.

3. Data Analysis: a. Phase Identification: Compare the peak positions (2θ values) in the obtained diffractogram with standard diffraction patterns from a database (e.g., JCPDS/ICDD). b. Primary Phase: Look for characteristic peaks of the hexagonal wurtzite ZnO structure (e.g., (100), (002), (101)). The absence of any peak shifts or additional peaks at low doping concentrations indicates the successful incorporation of Ti into the ZnO lattice without altering the primary crystal structure.[10][11] c. Secondary Phase Detection: Carefully examine the pattern for peaks corresponding to potential secondary phases. These may include:

- Anatase or Rutile TiO₂.

- Spinel Zn₂TiO₄.[4]

- Hexagonal ZnTiO₃.[4] The presence of these peaks indicates that the solubility limit of Ti in ZnO has been exceeded under the given synthesis conditions. d. Crystallinity Analysis: The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity. Broader peaks can indicate smaller crystallite size or increased lattice strain and defects, which can occur at higher Ti concentrations.[8]

Key Factors Governing Phase Stability

The formation of a stable, single-phase Ti-ZnO solid solution is a delicate balance controlled by several interdependent factors.

Titanium Concentration

The concentration of the Ti dopant is the most critical factor.

-

Low Concentration (< 4 at.%): At low levels, Ti⁴⁺ ions can substitutionally replace Zn²⁺ ions in the hexagonal wurtzite lattice. XRD results typically show only the peaks corresponding to the ZnO phase, confirming the formation of a solid solution.[1][12]

-

High Concentration (> 5 at.%): As the Ti content increases, the solubility limit can be exceeded. This leads to a decrease in crystallinity and the segregation of Ti-rich secondary phases like Zn₂TiO₄ or TiO₂.[4] In some cases, high Ti content can lead to a progressive amorphization of the wurtzite structure.[12]

A summary of these structural effects is presented in Table 2.

| Ti Concentration | Predominant Phase / Structure | Crystallinity | References |

| 0 - 4 at.% | Single-phase hexagonal wurtzite Ti-ZnO | High; can improve at very low concentrations | [1][11][12] |

| 5 - 10 at.% | Wurtzite ZnO with potential secondary phases (Zn₂TiO₄, TiO₂) | Decreasing; peak broadening observed | [4][8] |

| > 18 at.% | Amorphous structure of Ti-O-Zn mixed oxides | Low / Amorphous | [12] |

Annealing Temperature

Post-synthesis annealing plays a crucial role in crystallization and phase stability. Higher annealing temperatures (e.g., 600°C) generally promote better crystallinity and larger grain sizes.[4] However, elevated temperatures can also provide the thermodynamic driving force for phase segregation if the Ti concentration is high.

Visualized Workflows and Relationships

Experimental Workflow for Ti-ZnO Synthesis and Characterization

Caption: Experimental workflow for sol-gel synthesis and phase analysis of Ti-ZnO.

Factors Influencing Ti-ZnO Phase Stability

Caption: Relationship between synthesis parameters, formation energy, and phase stability.

Conclusion

The phase stability and formation energy are critical parameters in the development of titanium-doped zinc oxide materials. Both computational and experimental studies confirm that Ti can be successfully incorporated into the ZnO wurtzite lattice, but its solubility is limited. Low Ti concentrations (< 4 at.%) generally result in the formation of a stable, single-phase solid solution. However, higher concentrations tend to decrease thermodynamic stability, leading to lattice defects, reduced crystallinity, and the segregation of secondary phases such as Zn₂TiO₄ and TiO₂. The choice of synthesis methodology and post-processing conditions, particularly annealing temperature, provides a means to control the kinetics of crystallization and influence the final phase purity. A thorough characterization, primarily using X-ray Diffraction, is essential to verify the structural integrity and phase composition of Ti-ZnO for its successful implementation in advanced electronic and optoelectronic devices.

References

- 1. Preparation of Ti-Doped ZnO/Bi2O3 Nanofilm Heterojunction and Analysis of Microstructure and Photoelectric Properties [mdpi.com]

- 2. arxiv.org [arxiv.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. effect-of-titanium-doping-on-structural-and-photo-degradation-properties-of-zno-thin-films - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. daneshyari.com [daneshyari.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for Zinc Titanate (ZnTiO3) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc titanate (ZnTiO3), a prominent member of the perovskite family of mixed-metal oxides, has garnered significant attention in materials science and nanotechnology.[1] Its unique electronic, optical, and photocatalytic properties make it a material of interest for a wide array of applications, including as a dielectric material for microwave devices, a gas sensor, a catalyst, and a pigment.[2][3] In the realm of biomedical and drug development, ZnTiO3 nanoparticles are being explored for their potential as antibacterial agents and in photocatalytic applications for environmental remediation.[2][4] The synthesis of phase-pure ZnTiO3 is challenging, as the ZnO-TiO2 system can form several compounds, such as zinc orthotitanate (Zn2TiO4) and the metastable Zn2Ti3O8, depending on the synthesis conditions.[2][5] This guide provides an in-depth overview of novel synthesis routes for producing ZnTiO3 nanoparticles with controlled size, morphology, and crystallinity.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of nanoparticles with high purity and homogeneity at relatively low temperatures.[6] This bottom-up approach involves the hydrolysis and condensation of molecular precursors (sol) to form a three-dimensional network (gel).[7]

Experimental Protocol: Aqueous Sol-Gel Route

This protocol is adapted from the work of Stoyanova et al. (2012).[2]

-

Precursor Preparation:

-

Solution A: Dissolve a stoichiometric amount of zinc acetate [Zn(CH3COO)2] in distilled water.

-

Solution B: Prepare a solution of titanium ethoxide [Ti(OC2H5)4] in ethanol.

-

-

Sol Formation:

-

Slowly add Solution B to Solution A under vigorous stirring.

-

Continue stirring the resulting mixture to form a homogeneous sol.

-

-

Gelation and Aging:

-

Allow the sol to age at room temperature until a gel is formed.

-

-

Drying and Calcination:

Quantitative Data for Sol-Gel Synthesis

| Precursors | Molar Ratio (Zn:Ti) | Complexing Agent | Calcination Temp. (°C) | Resulting Phase(s) | Particle/Crystallite Size | Band Gap (eV) | Reference |

| Zinc acetate, Titanium ethoxide | 1:1 | - | 500 | Pure ZnTiO3 | - | - | [2] |

| Zinc nitrate, Tetra-n-butyl orthotitanate | 1:1 | EDTA | 650 | ZnTiO3 | 30-50 nm (diameter) | - | [4] |

| Zinc nitrate, Tetrabutyl titanate | - | - | 700 | Cubic ZnTiO3 | - | - | [8] |

| Zinc acetate, Titanium isopropoxide | 3:1 | - | 500 | ZnTiO3/TiO2 | ~100 nm | 3.07 | [7] |

| Zinc acetate dihydrate, Tetrabutyl titanate | - | Benzene-1,3,5-tricarboxylic acid | - | - | - | - | [9] |

Workflow Diagram: Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of ZnTiO3 nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to crystallize materials directly from the solution. This technique is advantageous for producing highly crystalline nanoparticles with controlled morphology.[10]

Experimental Protocol: Hydrothermal Method

This protocol is based on the procedure described by Saritha et al. (2022).[10]

-

Precursor Preparation:

-

Prepare an aqueous solution containing stoichiometric amounts of Zinc Nitrate Hexahydrate [Zn(NO3)2·6H2O] and Titanium Dioxide (TiO2).

-

-

Mixing and pH Adjustment:

-

Transfer the precursor mixture to a glass beaker and add distilled water.

-

Stir the solution vigorously using a magnetic stirrer (e.g., at 500 rpm).

-

Slowly add a NaOH solution dropwise to the mixture to adjust the pH to approximately 11.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in a hot-air oven at a specified temperature (e.g., 150°C) for a set duration (e.g., 8 hours).

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate and wash it multiple times with distilled water and acetone until the pH of the supernatant is neutral (pH 7).

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C) for 2 hours.

-

Quantitative Data for Hydrothermal Synthesis

| Precursors | Reaction Temp. (°C) | Reaction Time (h) | pH | Resulting Phase(s) | Crystallite/Particle Size | Band Gap (eV) | Reference |

| Zn(NO3)2·6H2O, TiO2 | 150 | 8 | 11 | Cubic spinel | 31.74 nm (crystallite) | 3.19 | [1][10] |

| - | 180 - 230 | 4 | - | ZnTiO3, Zn2TiO4, etc. | < 100 nm | - | [11] |

Workflow Diagram: Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of ZnTiO3 nanoparticles.

Microwave-Assisted Hydrothermal Synthesis

Combining microwave irradiation with the hydrothermal method can significantly accelerate the synthesis process.[12] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster nucleation and growth of nanoparticles.[13] This method can also lead to the formation of unique crystalline phases at lower temperatures compared to conventional heating.[12]

Experimental Protocol: Microwave-Assisted Hydrothermal (MAH) Method

This protocol is an adaptation from the work of Gonzales et al. (2021).[12]

-

Precursor Preparation:

-

Heat 50ml of ethyl alcohol to 50°C under constant stirring and nitrogen flow.

-

Prepare a solution of titanium isopropoxide in the heated alcohol.

-

-

Microwave Reaction:

-

Transfer the solution to a closed Polytetrafluoroethylene (PTFE) reactor chamber equipped with temperature and pressure controls.

-

Subject the solution to microwave irradiation, maintaining a temperature of 100°C and a pressure of 7–10 kgf/cm² for 80 minutes.

-

-

Cooling and Recovery:

-

Allow the reactor to cool naturally for approximately 60 minutes.

-

Collect the resulting powder.

-

-

Purification:

-

Wash and centrifuge the powder with distilled water and isopropyl alcohol in alternating cycles (four washes total).

-

The final pH of the solution should be approximately 7.0.

-

-

Drying and Calcination:

-

Dry the purified powder in an oven at 95°C for 21 hours.

-

Perform subsequent heat treatment (calcination) at temperatures ranging from 500°C to 800°C to induce crystallization.

-

Quantitative Data for Microwave-Assisted Hydrothermal Synthesis

| Precursors | Microwave Temp. (°C) / Time (min) | Calcination Temp. (°C) | Resulting Phase(s) | Band Gap (eV) | Reference |

| Titanium isopropoxide, Zinc source | 100 / 80 | 500 | Cubic ZnTiO3 (JCPDS 39-190) & Rhombohedral ZnTiO3 | ~3.4 | [12] |

| Titanium isopropoxide, Zinc source | 100 / 80 | 600 | Cubic ZnTiO3 & Rhombohedral ZnTiO3 | ~3.5 | [12] |

| Titanium isopropoxide, Zinc source | 100 / 80 | 700 | Cubic ZnTiO3 & Rhombohedral ZnTiO3 | ~3.6 | [12][14] |

| Titanium isopropoxide, Zinc source | 100 / 80 | 800 | Cubic ZnTiO3 & Rhombohedral ZnTiO3 | ~3.55 | [12] |

Workflow Diagram: Microwave-Assisted Hydrothermal Synthesis

Caption: Workflow for microwave-assisted hydrothermal synthesis of ZnTiO3.

Co-Precipitation Method

The co-precipitation method is a straightforward and scalable technique for synthesizing nanoparticles.[15] It involves the simultaneous precipitation of multiple ions from a solution to form an insoluble solid. The properties of the final nanoparticles are influenced by parameters such as pH, temperature, and reactant concentrations.

Experimental Protocol: Co-Precipitation Method

While a detailed protocol specifically for ZnTiO3 was not found in the provided search results, a general procedure can be outlined based on the synthesis of its constituent oxides, ZnO and TiO2.

-

Precursor Solution: Prepare an aqueous solution containing soluble salts of zinc and titanium, for instance, zinc nitrate [Zn(NO3)2] and a soluble titanium precursor.

-

Precipitation: Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), dropwise to the precursor solution under constant stirring.[16] This will induce the co-precipitation of zinc and titanium hydroxides.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a period to ensure complete reaction and particle growth.

-

Filtration and Washing: The precipitate is separated from the solution by filtration and washed several times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: The washed precipitate is dried in an oven to remove residual water.

-

Calcination: The dried hydroxide precursor is calcined at an elevated temperature. During this step, the hydroxides decompose to form the mixed oxide, ZnTiO3. The calcination temperature is a critical parameter that influences the final crystal phase and particle size.

Quantitative Data for Co-Precipitation Synthesis

Specific quantitative data for the co-precipitation synthesis of ZnTiO3 nanoparticles were not available in the provided search results. However, for the constituent oxide ZnO, calcination temperatures around 300-550°C are common.[15][17] It is expected that the synthesis of the ternary ZnTiO3 compound would require systematic optimization of parameters like the Zn:Ti molar ratio and calcination temperature.

Workflow Diagram: Co-Precipitation Synthesis

Caption: General workflow for co-precipitation synthesis of nanoparticles.

Conclusion

The synthesis of ZnTiO3 nanoparticles can be achieved through various novel routes, each offering distinct advantages in terms of control over particle size, crystallinity, and phase purity. The sol-gel method provides excellent homogeneity and compositional control. The hydrothermal method is well-suited for producing highly crystalline nanoparticles. The microwave-assisted hydrothermal technique offers a rapid and energy-efficient pathway, potentially yielding unique crystalline phases. The co-precipitation method stands out for its simplicity and scalability. The choice of synthesis route will depend on the specific requirements of the intended application, balancing factors such as desired particle characteristics, cost, and production scale. Further research and optimization of these methods will continue to expand the potential applications of ZnTiO3 nanoparticles in diverse fields, including materials science and nanomedicine.

References

- 1. ijert.org [ijert.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. ijert.org [ijert.org]

- 11. Synthesis and Characterization of the ZnO-TiO2 Nanoparticles by a Hydrothermal Processing | Scientific.Net [scientific.net]

- 12. Properties of zinc titanates synthesized by microwave assisted hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted synthesis of metal oxide nanoparticles [atomfair.com]

- 14. researchgate.net [researchgate.net]

- 15. chemijournal.com [chemijournal.com]

- 16. Synthesis, characterization, and photocatalytic activities of green sol-gel ZnO nanoparticles using Abelmoschus esculentus and Salvia officinalis: A comparative study versus co-precipitation-synthesized nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

An Exploratory Investigation of Zinc Titanate (ZnTiO₃): A Technical Guide

A Note on Nomenclature: The compound "TiZnO₃" as requested does not correspond to a recognized stable chemical entity in materials science literature. It is highly probable that the intended compound of interest is Zinc Titanate (ZnTiO₃) , a well-studied ternary oxide with significant applications. This guide will focus on the chemical properties and synthesis of ZnTiO₃.

Zinc titanate (ZnTiO₃) is an inorganic compound that, along with other phases in the ZnO-TiO₂ system like Zn₂TiO₄ and Zn₂Ti₃O₈, has garnered considerable attention for its utility as a pigment, a regenerable catalyst, and a sorbent for sulfur compounds at high temperatures.[1] This white, water-insoluble powder is a promising wide-energy band gap semiconductor with applications in catalysts, microwave insulators, gas sensors, and solar cells.[2]

Chemical and Physical Properties of Zinc Titanate (ZnTiO₃)

Zinc titanate can exist in several crystalline forms, with the hexagonal (ilmenite-type) and cubic (spinel-type) structures being the most common.[1][3] The specific phase obtained is highly dependent on the synthesis method and calcination temperature.[4] For instance, the cubic phase of ZnTiO₃ is often observed at lower calcination temperatures (around 600°C), while higher temperatures (700°C to 900°C) can induce a transformation to the hexagonal ilmenite phase.[4]

The properties of ZnTiO₃ are influenced by its crystalline phase and morphology. As a semiconductor, its band gap can be tuned, which is a critical parameter for its application in photocatalysis and electronics.[4][5]

Tabulated Quantitative Data

The following tables summarize key quantitative data for Zinc Titanate based on various synthesis and processing conditions reported in the literature.

Table 1: Structural and Optical Properties of ZnTiO₃

| Property | Value | Conditions/Phase | Reference |

| Molar Mass | 161.24 g/mol | [1] | |

| Crystal Structure | Hexagonal (Ilmenite), Cubic (Spinel) | Dependent on synthesis temperature | [1][4] |

| Space Group | R-3 (148) | Trigonal (Ilmenite structure) | [5] |

| Band Gap (Eg) | 2.88 eV | Single hexagonal phase, sintered at 800°C | [6] |

| 3.19 eV | Nanoparticles synthesized by hydrothermal method | [2] | |

| 3.22 eV | Undoped thin film (indirect transition) | [7] | |

| 3.54 - 3.75 eV | Sol-gel synthesis, calcined at 500-800°C | [8] | |

| 3.59 - 3.84 eV | Precipitation method, dependent on calcination temperature | [4] | |

| Average Crystallite Size | 31.74 nm | Hydrothermal method | [2] |

| 43.74 nm | Solid-state reaction, calcined at 700°C | ||

| 21.88 nm | Undoped thin film | [7] |

Table 2: Dielectric Properties of ZnTiO₃

| Property | Value | Frequency | Conditions | Reference |

| Dielectric Constant (εr) | ~65 | 1 kHz | Solid-state reaction, calcined at 700°C | |

| ~31.5 | Microwave | High sintering temperature (900-950°C) | [9] | |

| 19 | High Freq. | - | [10] | |

| Quality Factor (Q×f) | 59,800 GHz | Microwave | High sintering temperature (900-950°C) | [9] |

| 30,000 GHz | High Freq. | - | [10] |

Experimental Protocols

The synthesis of ZnTiO₃ can be achieved through various methods, with the solid-state reaction and sol-gel methods being the most prevalent. The choice of method influences the phase purity, particle size, and overall properties of the final material.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of precursor powders.

Objective: To synthesize ZnTiO₃ powder from zinc oxide (ZnO) and titanium dioxide (TiO₂) precursors.

Materials:

-

Zinc oxide (ZnO) powder (99.999% purity)[11]

-

Titanium dioxide (TiO₂) powder (anatase, 99.99% purity)[11]

Equipment:

-

Ball mill

-

Furnace capable of reaching at least 1000°C

-

Mortar and pestle

-

Crucibles

Procedure:

-

Stoichiometric amounts of ZnO and TiO₂ (1:1 molar ratio) are weighed.[6][12]

-

The powders are intimately mixed together. This can be achieved by grinding in a mortar and pestle or by using a ball mill for an extended period (e.g., 20 hours) to ensure homogeneity.[11]

-

The mixed powder is placed in a crucible and calcined in a furnace. The calcination temperature and duration are critical parameters that determine the final phase of the zinc titanate.

-

After calcination, the sample is allowed to cool down to room temperature.

-

The resulting powder is then characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and Scanning Electron Microscopy (SEM) to analyze the morphology.[12]

Sol-Gel Method

The sol-gel method offers better control over particle size and crystallinity at lower processing temperatures.[13]

Objective: To synthesize nanocrystalline ZnTiO₃ powder.

Materials:

-

Zinc acetate dihydrate (C₄H₆O₄Zn·2H₂O)[14]

-

Titanium(IV) isopropoxide (TTIP)[8] or Titanium ethoxide[13]

-

Anhydrous ethanol[15]

-

Deionized water[15]

-

Ammonia solution (optional, as a catalyst)[8]

-

Polyvinylpyrrolidone (PVP) (optional, as a template)[8]

Equipment:

-

Beakers and magnetic stirrer

-

Water bath

-

Drying oven

-

Furnace

Procedure:

-

An appropriate amount of zinc acetate is dissolved in a mixed solution of anhydrous ethanol and deionized water (e.g., 5:3 volume ratio).[15]

-

The solution is placed in a water bath at a controlled temperature (e.g., 70°C) and stirred for a period (e.g., 2 hours) to form a gel.[15]

-

In a separate container, titanium(IV) isopropoxide is dissolved in ethanol.

-

The titanium precursor solution is then added to the zinc acetate solution under continuous stirring.

-

The mixture is left to age for an extended period (e.g., 48 hours) to form a dry gel (xerogel).[15]

-

The xerogel is dried in an oven (e.g., at 110°C for 5 hours).[13]

-

The dried gel is ground into a fine powder.

-

The powder is then calcined in a furnace at a specific temperature to obtain the desired crystalline phase of ZnTiO₃. A calcination temperature of 700°C has been shown to produce ZnTiO₃ with high photocatalytic performance.[8]

Visualizations

Experimental Workflow for Sol-Gel Synthesis of ZnTiO₃

The following diagram illustrates the key steps in the sol-gel synthesis of ZnTiO₃.

Photocatalytic Mechanism of ZnTiO₃

ZnTiO₃ is an effective photocatalyst for the degradation of organic pollutants. The mechanism involves the generation of reactive oxygen species upon irradiation with light of sufficient energy.

References

- 1. Zinc titanate - Wikipedia [en.wikipedia.org]

- 2. ijert.org [ijert.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. mp-14142: TiZnO3 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 6. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Perovskite Zinc Titanate Photocatalysts Synthesized by the Sol–Gel Method and Their Application in the Photocatalytic Degradation of Emerging Contaminants [mdpi.com]

- 9. Novel sintering and band gap engineering of ZnTiO3 ceramics with excellent microwave dielectric properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. maas.edu.mm [maas.edu.mm]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Introduction to Titanium Zinc Oxide and its Band Gap

An In-depth Technical Guide to the Band Gap Energy Calculation of Titanium Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to calculate the band gap energy of titanium zinc oxide (TZO), a material of significant interest in various scientific and biomedical fields. The guide details experimental protocols, presents quantitative data from various studies, and includes visualizations to clarify key workflows.

Titanium zinc oxide (TZO) is a ternary compound semiconductor formed by doping zinc oxide (ZnO) with titanium (Ti). The incorporation of titanium into the ZnO lattice modifies its structural, optical, and electronic properties, making it a versatile material for applications such as photocatalysis, transparent conducting oxides, and in drug delivery systems.[1][2]

The band gap is a fundamental electronic property of a semiconductor, representing the minimum energy required to excite an electron from the valence band to the conduction band. The ability to tune the band gap of ZnO by doping it with titanium is a key area of research, as it allows for the tailoring of the material's properties for specific applications.[2][3] The band gap of pure ZnO is approximately 3.37 eV, while that of titanium dioxide (TiO2) is around 3.2 eV (anatase) to 3.0 eV (rutile).[4][5] The band gap of TZO can be engineered to fall within or outside this range depending on the synthesis method and the concentration of titanium.

Experimental Determination of Band Gap Energy

The most common experimental technique for determining the band gap of TZO is UV-Visible (UV-Vis) spectroscopy, coupled with the Tauc plot method.[5][6][7] This method relies on measuring the absorption of light by the material as a function of wavelength.

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

Objective: To determine the optical band gap of a TZO sample.

Materials and Equipment:

-

TZO sample (thin film or powder)

-

UV-Vis Spectrophotometer with a diffuse reflectance accessory (for powder samples)

-

Quartz cuvettes (for colloidal solutions)

-

Integrating sphere (optional, for collecting all reflected light)[5]

-

Data analysis software (e.g., Origin, Excel)

Methodology:

-

Sample Preparation:

-

Thin Films: TZO thin films are typically deposited on a transparent substrate like glass or quartz. The substrate should be cleaned thoroughly before deposition.

-

Powders: TZO powder can be analyzed directly using a diffuse reflectance accessory. The powder is packed into a sample holder to ensure a flat, dense surface.[6]

-

Colloidal Solutions: If the TZO nanoparticles can be stably dispersed in a solvent (e.g., ethanol, deionized water), the absorbance of the colloidal solution can be measured in a quartz cuvette.[5]

-

-

UV-Vis Spectroscopy Measurement:

-

Obtain the absorbance (A) or reflectance (R) spectrum of the TZO sample over a suitable wavelength range (e.g., 200-800 nm).

-

For powder samples, the diffuse reflectance spectrum is measured, and the data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where F(R) is proportional to the absorption coefficient (α).[5]

-

-

Tauc Plot Construction and Band Gap Calculation:

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc relation: (αhν)^(1/n) = A(hν - Eg)[6][8]

-

α: Absorption coefficient

-

h: Planck's constant

-

ν: Frequency of the incident photon

-

A: A constant

-

Eg: Band gap energy

-

n: A parameter that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions). For ZnO and TZO, which are direct band gap semiconductors, n = 1/2 is typically used.[7][8]

-

-

Convert the wavelength (λ) data from the UV-Vis spectrum to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

-

Calculate (αhν)² for each data point.

-

Plot (αhν)² on the y-axis versus photon energy (hν or E) on the x-axis. This is the Tauc plot.[7]

-

Identify the linear portion of the plot corresponding to the sharp increase in absorption.

-

Extrapolate this linear portion to the x-axis (where (αhν)² = 0). The x-intercept gives the value of the optical band gap energy (Eg).[9][10]

-

Synthesis Methods for Titanium Zinc Oxide

The synthesis method employed significantly influences the resulting band gap of TZO. Below are summaries of common synthesis protocols.

| Synthesis Method | Precursors | Substrate/Medium | Key Parameters | Reference |

| Reactive Co-sputtering | High-purity Zn and Ti targets | Silicon and glass | Ar and O2 gas flow rates, sputtering power, substrate temperature | [3] |

| Electrodeposition | Zinc acetate, titanium powder digested with hydrogen fluoride | Fluorine-doped tin oxide (FTO) glass | Deposition potential, electrolyte concentration, temperature | [2] |

| Microwave-Assisted Solvothermal | Zinc acetate, titanium isopropoxide | Solvent (e.g., ethanol) | Microwave power, reaction time, temperature | [1] |

| Sol-Gel | Zinc acetate, titanium isopropoxide | Solvent (e.g., ethanol), chelating agent | pH, calcination temperature, aging time | [11][12] |

| Chemical Bath Deposition | Zinc salt (e.g., zinc nitrate), titanium salt (e.g., titanium tetrachloride), complexing agent | Aqueous solution | Bath temperature, pH, deposition time | [13] |

Quantitative Data on TZO Band Gap Energy

The band gap of TZO is highly dependent on the concentration of titanium. The following tables summarize reported band gap values for TZO with varying Ti content, synthesized by different methods.

Table 1: Band Gap of TZO Prepared by Reactive Co-sputtering

| Ti Content (at. %) | Band Gap (eV) | Reference |

| 0 (Pure ZnO) | 3.2 | [3] |

| < 0.9 | 3.3 | [3] |

| 18 | 3.6 | [3] |

Table 2: Band Gap of TZO Prepared by Electrodeposition

| Ti Concentration (ml) | Band Gap (eV) | Reference |

| 0 (Un-doped ZnO) | 3.20 | [2] |

| 4 | 3.18 | [2] |

| 6 | 3.00 | [2] |

| 8 | 2.81 | [2] |

| 10 | 2.60 | [2] |

Table 3: Band Gap of TZO Nanoparticles by Microwave-Assisted Solvothermal Method

| Ti Doping (%) | Band Gap (eV) | Reference |

| 0 (Pure ZnO) | 3.22 | [1] |

| 0.03 | 3.20 | [1] |

| 0.3 | 3.16 | [1] |

Computational Calculation of Band Gap Energy

In addition to experimental methods, computational approaches are employed to predict and understand the electronic structure and band gap of TZO.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of materials. For strongly correlated systems like metal oxides, standard DFT often underestimates the band gap. The DFT+U method, which includes a Hubbard U term, provides more accurate predictions.[14][15]

Machine Learning: Machine learning models, trained on experimental and/or DFT-calculated data, can rapidly predict the band gaps of new materials, accelerating the discovery of materials with desired properties.[16]

Visualizations

Experimental Workflow for Band Gap Calculation

Caption: Workflow for experimental determination of TZO band gap.

Tauc Plot Logical Relationship

Caption: Logical steps for calculating band gap from UV-Vis data.

References

- 1. researchgate.net [researchgate.net]

- 2. journaljmsrr.com [journaljmsrr.com]

- 3. Effect of the Incorporation of Titanium on the Optical Properties of ZnO Thin Films: From Doping to Mixed Oxide Formation [mdpi.com]

- 4. Green Synthesis and Applications of ZnO and TiO2 Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Tauc plot - Wikipedia [en.wikipedia.org]

- 8. journals.aps.org [journals.aps.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Integrating density functional theory with machine learning for enhanced band gap prediction in metal oxides - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03397C [pubs.rsc.org]

- 16. espublisher.com [espublisher.com]

An In-depth Technical Guide to the Initial Characterization of Titanium Zinc Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of thin films within the Titanium-Zinc-Oxide (Ti-Zn-O) system. While the specific ternary compound TiZnO3 is not extensively reported, this document focuses on the closely related and more commonly studied Ti-doped ZnO (TZO) and TiO2/ZnO composite or bilayer thin films. The methodologies and characterization techniques detailed herein are fundamental for assessing the structural, morphological, optical, and electrical properties of these films, which are crucial for their application in various fields, including semiconductor devices and optical coatings.

Data Presentation: Properties of Ti-Zn-O Thin Films

The following tables summarize quantitative data extracted from various studies on Ti-Zn-O thin films. These values are highly dependent on the synthesis method and deposition parameters.

Table 1: Structural Properties of Ti-Zn-O Thin Films

| Material System | Deposition Technique | Substrate | Annealing/Calcination Temperature (°C) | Crystal Structure | Crystallite Size (nm) | Lattice Parameters (Å) | Reference |

| TiO2/ZnO Bilayer | Sol-Gel Spin Coating | Glass | 400-600 | Anatase (TiO2), Hexagonal Wurtzite (ZnO) | - | - | [1][2] |

| Ti-doped ZnO (TZO) | Reactive DC Magnetron Co-sputtering | Silicon, Glass | ~90 (no intentional heating) | Hexagonal Wurtzite | - | - | [3] |

| ZnO | RF Magnetron Sputtering | Quartz | - | Hexagonal Wurtzite | - | c = 5.2090 | [4] |

| ZnO | Thermal Oxidation of Zn | ITO-coated glass | up to 550 K | Polycrystalline Wurtzite | - | - | [5] |

| ZnO | PECVD | Silicon, Glass | 200-400 | Hexagonal Wurtzite | - | - | [6] |

Table 2: Optical Properties of Ti-Zn-O Thin Films

| Material System | Deposition Technique | Transmittance (%) | Optical Band Gap (eV) | Reference |

| TiO2/ZnO Bilayer | Sol-Gel Spin Coating | High | - | [1] |

| ZnO/TiO2 Bilayer | Pulsed DC Magnetron Sputtering | - | 3.27 - 3.36 | [7] |

| ZnO | RF Magnetron Sputtering | >80 | - | [8] |

| ZnO | Thermal Oxidation of Zn | ~85 | 3.14 - 3.16 | [5] |

| ZnO | PECVD | 70-80 | - | [6] |

| ZnO | Chemical Bath Deposition | - | 3.1 | [9] |

| TiO2/Al2O3 | Chemical Bath Deposition | - | 3.14 (annealed) | [10] |

Table 3: Electrical Properties of Ti-Zn-O and Related Thin Films

| Material System | Deposition Technique | Measurement Technique | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Reference |

| (TiO2:ZnO)1-x(GO)x | Spray Pyrolysis | I-V, C-V | - | - | [11] |

| (Ti,Co)Ox | Gas Impulse Magnetron Sputtering | Thermoelectric Measurements | 10⁻³ - 10⁴ | - | [12] |

| ZnO | Chemical Bath Deposition | Mott-Schottky | - | 8.55 x 10¹⁸ | [9] |

| ZnSnO3/PMMA Composite | Electrospray Deposition | - | ~50 x 10⁵ | - | [13] |

Table 4: Morphological Properties of Ti-Zn-O Thin Films

| Material System | Deposition Technique | Annealing/Calcination Temperature (°C) | Surface Roughness (RMS) | Key Morphological Features | Reference |

| TiO2/ZnO Bilayer | Sol-Gel Spin Coating | 600 | 2.578 nm (bilayer) vs 5.333 nm (single TiO2 layer) | Smoother surface with ZnO deposition | [1] |

| ZnO/TiO2 Bilayer | Pulsed DC Magnetron Sputtering | - | ~8 nm (bilayer) vs 4.56-4.71 nm (single layers) | Fine dispersion of spherical particles | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ti-Zn-O thin films are provided below.

2.1. Thin Film Synthesis

-

Sol-Gel with Spin Coating:

-

Precursor Solution Preparation: For TiO2, a common precursor is titanium (IV) butoxide mixed with a solvent like n-butanol and a stabilizer such as acetic acid. For ZnO, zinc acetate dihydrate is often dissolved in a solvent like isopropanol with a stabilizer like diethanolamine.[1][2]

-

Spin Coating: The prepared sol-gel is dropped onto a substrate (e.g., glass) which is then spun at a high speed to create a uniform film.

-

Drying and Annealing: The coated substrate is dried to remove solvents and then annealed at elevated temperatures (e.g., 400-600 °C) to promote crystallization and improve film quality.[1][2]

-

-

Reactive DC Magnetron Co-Sputtering:

-

Target Setup: Separate targets of pure titanium and zinc are used.

-

Sputtering Process: The deposition occurs in a vacuum chamber with an argon and oxygen atmosphere. The power applied to each cathode (Ti and Zn) is controlled to achieve the desired film composition.[3]

-

Deposition: The substrate is placed in the chamber, and the co-sputtering process deposits a Ti-doped ZnO film. No intentional heating may be required.[3]

-

-

Spray Pyrolysis:

-

Precursor Solution: A solution containing the desired metal precursors (e.g., for (TiO2:ZnO)1-x(GO)x) is prepared.

-

Deposition: The solution is sprayed onto a heated substrate (e.g., FTO coated glass).[11] The droplets undergo pyrolysis on the hot surface, forming the thin film.

-

2.2. Characterization Techniques

-

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and crystallite size of the thin film.

-

Procedure: The thin film sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern reveals peaks corresponding to specific crystal planes.[14]

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology and microstructure of the film.

-

Procedure: A focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals that are detected to form an image of the surface topography.

-

-

Atomic Force Microscopy (AFM):

-

Purpose: To obtain high-resolution three-dimensional images of the film's surface and to quantify surface roughness.

-

Procedure: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map.[1]

-

-

UV-Visible Spectroscopy (UV-Vis):

-

Purpose: To determine the optical properties of the film, such as transmittance, absorbance, and the optical band gap.

-

Procedure: A beam of light with a varying wavelength is passed through the thin film sample. The amount of light transmitted or absorbed by the film is measured. The optical band gap can be calculated from the absorption spectrum using a Tauc plot.[5][9]

-

-